molecular formula C11H11F3N6O2 B10974053 1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide

1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide

Cat. No.: B10974053
M. Wt: 316.24 g/mol
InChI Key: MIFJBAXAGSJDRB-UHFFFAOYSA-N
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Description

1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yields and purity. The use of cost-effective and readily available raw materials, along with moderate reaction conditions, makes the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxamide is unique due to its dual pyrazole ring structure and the presence of both methyl and trifluoromethyl groups

Properties

Molecular Formula

C11H11F3N6O2

Molecular Weight

316.24 g/mol

IUPAC Name

N-(3-carbamoyl-1-methylpyrazol-4-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H11F3N6O2/c1-19-4-5(8(18-19)9(15)21)16-10(22)6-3-7(11(12,13)14)17-20(6)2/h3-4H,1-2H3,(H2,15,21)(H,16,22)

InChI Key

MIFJBAXAGSJDRB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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